4-ethynyl-2-fluoro-5-methylpyridine
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Overview
Description
4-ethynyl-2-fluoro-5-methylpyridine is an organic compound belonging to the pyridine family, characterized by the presence of an ethynyl group at the fourth position, a fluorine atom at the second position, and a methyl group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-2-fluoro-5-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-5-methylpyridine.
Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of 2-fluoro-5-methylpyridine with an ethynylating agent such as ethynyltrimethylsilane in the presence of a palladium catalyst (e.g., palladium(II) acetate) and a copper co-catalyst (e.g., copper(I) iodide) under an inert atmosphere.
Deprotection: If ethynyltrimethylsilane is used, a deprotection step is required to remove the trimethylsilyl group, typically using a fluoride source such as tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as distillation and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethynyl-2-fluoro-5-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the pyridine ring.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of this compound-3-carboxaldehyde.
Reduction: Formation of 4-ethynyl-2-fluoro-5-methylpiperidine.
Substitution: Formation of 4-ethynyl-2-amino-5-methylpyridine or 4-ethynyl-2-thio-5-methylpyridine.
Scientific Research Applications
4-ethynyl-2-fluoro-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-ethynyl-2-fluoro-5-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π stacking interactions, while the fluorine atom can enhance binding affinity through hydrogen bonding or dipole interactions.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-methylpyridine: Lacks the ethynyl group, making it less reactive in certain chemical transformations.
4-ethynylpyridine: Lacks the fluorine and methyl groups, resulting in different chemical and biological properties.
2-fluoro-4-methylpyridine: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
4-ethynyl-2-fluoro-5-methylpyridine is unique due to the combination of the ethynyl, fluorine, and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
1824124-32-4 |
---|---|
Molecular Formula |
C8H6FN |
Molecular Weight |
135.1 |
Purity |
95 |
Origin of Product |
United States |
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